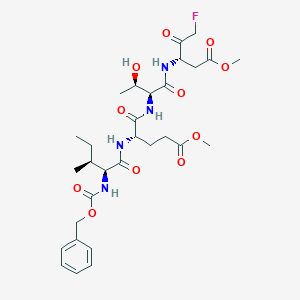

H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH

説明

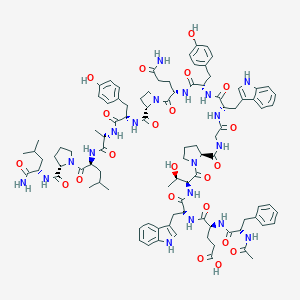

Molecular Structure Analysis

The InChI code for the peptide is1S/C44H61N7O11/c1-5-26 (4)37 (44 (61)62)49-40 (57)34-14-10-22-51 (34)43 (60)31 (19-20-35 (53)54)46-41 (58)36 (25 (2)3)48-38 (55)32 (24-27-11-7-6-8-12-27)47-39 (56)33-13-9-21-50 (33)42 (59)30 (45)23-28-15-17-29 (52)18-16-28/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3, (H,46,58) (H,47,56) (H,48,55) (H,49,57) (H,53,54) (H,61,62)/t26-,30-,31-,32-,33-,34-,36-,37-/m0/s1 .

科学的研究の応用

Anticancer Potential

Casomorphin and related cyclic peptides have shown promise as safe and effective anticancer drug leads. Specifically, cyclic peptides containing the Pro-Pro-Phe-Phe sequence have been studied for their effects on melanoma cells. Notably:

- P11 (Cyclo(Pro-homoPro-β3homoPhe-Phe-)) : P11, another cyclic peptide, also affects melanoma cells but at a higher concentration (around 40 µM). Interestingly, a linear derivative of P11 lacks the same activity, emphasizing the importance of the cyclic structure .

Pharmacokinetic and Toxic Profile

In silico predictions suggest that cyclic tetrapeptides, including Casomorphin, exhibit better pharmacokinetic and toxic profiles in humans compared to linear counterparts. This finding underscores the potential therapeutic value of these cyclic peptides .

Opioid Receptor Interaction

Casomorphin acts as an opioid receptor agonist. It specifically targets the opioid receptor . In vitro studies have demonstrated that β-Casomorphin induces contractions of the guinea-pig ileum myenteric plexus/longitudinal muscle preparation with an IC50 of 29 μM .

Cell Morphology Alterations

Researchers have also analyzed peptide-induced changes in cell morphology. Understanding how Casomorphin affects cellular structures provides valuable insights for further investigations .

Tritium Labeling and Analog Synthesis

Efforts have been made to label Casomorphin analogs with tritium. These analogs, including human β-casomorphin and dermorphin, were prepared. Tritium labeling was advantageous when performed before deprotection, allowing reactions in aprotic solvents .

作用機序

Target of Action

Casomorphin, also known as “H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH”, is an opioid peptide derived from the digestion of the milk protein casein . The primary targets of casomorphin are the three types of opioid receptors: μ, δ, and κ . These receptors are involved in pain regulation, reward, and addictive behaviors. Casomorphin, except for α-casomorphin, acts as an agonist for all these opioid receptors .

Mode of Action

Casomorphin interacts with its targets, the opioid receptors, by binding to them. This binding mimics the action of endogenous opioids, leading to a series of intracellular events. These events include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. The result is a decrease in neuronal excitability and neurotransmitter release .

Biochemical Pathways

Casomorphin affects several biochemical pathways. It increases the induction of inflammatory response in the gut through increased expression of inflammatory markers like myeloperoxidase, antibodies, and toll-like receptors . It also plays a role in gut inflammation, gut motility, electrolyte absorption, lymphocyte stimulation and proliferation, histamine secretion, hormone release (gastrin, cholecystokinin, secretin, and gastrin inhibitory peptide), and mucus production .

Pharmacokinetics

Casomorphins are released from the milk casein during gastrointestinal digestion (in vivo), simulated gastrointestinal digestion (in vitro), or fermentation . The A1/A2 milk hypothesis establishes that BCM-7, a type of casomorphin, is released from only A1 milk of bovines due to the presence of histidine at position 67 of the β-casein .

Result of Action

The binding of casomorphin to opioid receptors leads to a variety of physiological effects. These include analgesic effects, sedative activity, regulation of fat intake and postprandial metabolism, and cardiovascular activity . It also has significant roles in sudden infant death syndrome (SIDS) and heart-related attributes .

Action Environment

The action of casomorphin can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as dipeptidyl peptidase-4 (DPP4), can affect the ability of casomorphin to breach the intestinal barrier and attach to opioid receptors . Additionally, the type of milk (A1 or A2) from which casomorphin is derived can influence its production and subsequent effects .

特性

IUPAC Name |

2-[[1-[2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N7O11/c1-5-26(4)37(44(61)62)49-40(57)34-14-10-22-51(34)43(60)31(19-20-35(53)54)46-41(58)36(25(2)3)48-38(55)32(24-27-11-7-6-8-12-27)47-39(56)33-13-9-21-50(33)42(59)30(45)23-28-15-17-29(52)18-16-28/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3,(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,53,54)(H,61,62) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBHAJDGVKLXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403148 | |

| Record name | Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

864.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH | |

CAS RN |

102029-74-3 | |

| Record name | Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do casomorphins exert their effects?

A1: Casomorphins, including β-casomorphin-7, primarily exert their effects by binding to opioid receptors, particularly the μ-opioid receptor subtype. [, , , , , ] This binding interaction triggers a cascade of downstream signaling events, leading to various physiological responses.

Q2: What are the downstream effects of casomorphin binding to opioid receptors?

A2: Casomorphin binding to opioid receptors, particularly in the gut, can influence gastrointestinal motility. Studies have shown that casomorphins can slow down gastric emptying and gastrointestinal transit time. [, ] This effect is often cited as a potential reason for the digestive comfort some individuals experience after consuming dairy products.

Q3: Can casomorphins influence insulin release?

A3: Yes, studies have shown that intravenous administration of β-casomorphins can modulate insulin release in dogs. [, ] Interestingly, the effects vary depending on the specific casomorphin and the dose administered, suggesting a complex interplay with pancreatic function.

Q4: Do casomorphins play a role in intestinal mucus secretion?

A4: Research indicates that β-casomorphin-7 can stimulate mucus release in the rat jejunum. [, ] This effect is believed to be mediated through the activation of μ-opioid receptors present on intestinal goblet cells. []

Q5: What is the molecular formula and weight of β-casomorphin-7?

A5: The molecular formula of β-casomorphin-7 is C41H55N7O9. Its molecular weight is 789.9 g/mol.

Q6: Is there any spectroscopic data available for characterizing β-casomorphin-7?

A6: Researchers often utilize techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV detection to identify and quantify β-casomorphin-7 in various samples. [, , , ] The peptide's absorbance at specific wavelengths, particularly 215 nm, is used for detection and quantification. [, ]

Q7: How do structural modifications of β-casomorphin affect its activity?

A7: Research suggests that C-terminal amidation of β-casomorphin can increase its opioid potency and affinity for μ-opioid receptors. [] Additionally, substituting D-alanine for L-proline at position 4 has been shown to enhance analgesic effects and potency. [] Conversely, replacing L-proline at position 2 with D-proline can abolish opioid-like activity. []

Q8: How stable is β-casomorphin-7 in biological systems?

A8: Studies indicate that β-casomorphin-7 can be rapidly degraded in human plasma. [] This degradation poses a challenge for its potential therapeutic applications, necessitating strategies to enhance its stability.

Q9: Has β-casomorphin-7 been tested in clinical trials?

A9: The provided research does not cover clinical trial data for β-casomorphin-7. Most studies focus on in vitro experiments using isolated tissues or cell lines and in vivo animal models.

Q10: Are there any animal models used to study β-casomorphin-7 effects?

A13: Yes, researchers have employed various animal models, including rats, mice, dogs, and guinea pigs, to investigate the effects of β-casomorphin-7 on gastrointestinal motility, insulin release, mucus secretion, and immune responses. [, , , , , , , , ]

Q11: What is known about the safety profile of β-casomorphin-7?

A11: The provided research primarily focuses on the physiological effects of β-casomorphin-7 rather than extensive toxicological studies. While some studies suggest potential links to various health conditions, further research is needed to establish a comprehensive safety profile.

Q12: Are there any alternative sources of β-casomorphin-7 besides bovine milk?

A15: β-casomorphin-7 is primarily associated with the A1 variant of β-casein found in some cow breeds. [, ] Milk from cows with the A2 variant of β-casein contains proline at the crucial position, making it resistant to the enzymatic cleavage that releases β-casomorphin-7. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)

![(3S,12S,18S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide](/img/structure/B549500.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549502.png)